Galactosyl-β-D-(1-4)-N-Acetyllactosamine
Description
Nomenclature and Structural Definition of LacNAc
N-Acetyllactosamine (LacNAc) is a nitrogen-containing disaccharide. wikipedia.org Structurally, it consists of a galactose (Gal) sugar molecule linked to an N-acetylglucosamine (GlcNAc) molecule. sussex-research.com The defining feature of the most common form, Type-II LacNAc, is the specific connection between these two monosaccharides: a β-D-galactopyranosyl unit is attached to the N-acetyl-D-glucosamine unit via a (1→4) glycosidic bond. wikipedia.orgsussex-research.comnih.gov This precise linkage is critical to its biological recognition and function.
The systematic name for this compound is N-[β-D-Galactopyranosyl-(1→4)-(2-deoxy-D-glucos-2-yl)]acetamide. wikipedia.org It is also referred to as β-D-galactopyranosyl-(1→4)-2-acetamido-2-deoxy-β-D-glucopyranose. wikipedia.org The chemical formula for LacNAc is C₁₄H₂₅NO₁₁, and it has a molar mass of 383.350 g·mol⁻¹. wikipedia.org
Table 1: Nomenclature and Chemical Identifiers for LacNAc
| Identifier Type | Value |
|---|---|
| Common Name | N-Acetyllactosamine (LacNAc) |
| Systematic IUPAC Name | N-[β-D-Galactopyranosyl-(1→4)-(2-deoxy-D-glucos-2-yl)]acetamide wikipedia.org |
| Other Names | β-D-galactopyranosyl-(1→4)-2-acetamido-2-deoxy-β-D-glucopyranose wikipedia.org |
| CAS Number | 32181-59-2 wikipedia.org |
| Chemical Formula | C₁₄H₂₅NO₁₁ wikipedia.org |
| Molar Mass | 383.350 g·mol⁻¹ wikipedia.org |
Significance as a Fundamental Glycoconjugate Motif in Biological Systems
LacNAc is a ubiquitous and fundamental building block found in a vast array of complex carbohydrates, known as glycoconjugates, which are attached to proteins (glycoproteins) and lipids (glycolipids). wikipedia.orgsussex-research.com These molecules are present on the surface of virtually all mammalian cells, forming a dense and complex layer called the glycocalyx.
The LacNAc unit rarely exists in isolation. It typically serves as the core repeating disaccharide in the formation of long, linear chains called poly-N-acetyllactosamine (poly-LacNAc). nih.govcreative-biolabs.com These chains are synthesized by the alternating action of specific enzymes called glycosyltransferases and can be attached to both N-linked and O-linked glycans on proteins. sussex-research.comcreative-biolabs.comresearchgate.net
The significance of LacNAc lies in its role as a scaffold. These poly-LacNAc backbones can be further decorated with other sugar molecules, such as sialic acid (sialylation) and fucose (fucosylation), or modified with sulfate (B86663) groups (sulfation). sussex-research.comcreative-biolabs.com This structural diversity creates a wide range of unique glycan structures that are involved in highly specific biological recognition events. mdpi.com Key functions mediated by LacNAc-containing structures include:
Cellular Recognition and Adhesion: LacNAc structures act as ligands for a class of endogenous glycan-binding proteins called galectins. sussex-research.comnih.gov These interactions are crucial for mediating cell-cell and cell-matrix communication, which underpins tissue organization and integrity. nih.govnih.gov
Immune System Modulation: The glycosylation patterns of immune cells, rich in LacNAc motifs, are critical for their function. Galectin-glycan lattices on the T-cell receptor (TCR) complex, for example, can modulate T-cell proliferation and apoptosis. creative-biolabs.com
Pathogen Binding: Many viruses, bacteria, and other pathogens have evolved to recognize specific LacNAc-containing glycans on host cells as receptors for attachment and entry. creative-biolabs.commdpi.com
Cancer Biology: Altered expression of LacNAc and poly-LacNAc chains is a hallmark of malignant transformation. wikipedia.orgnih.gov These changes can promote tumor growth and metastasis by altering cell adhesion, signaling, and immune evasion. creative-biolabs.comnih.gov
Table 2: Key Biological Roles of LacNAc Motifs
| Biological Process | Description of LacNAc Involvement |
|---|---|
| Cell Adhesion & Signaling | Forms the backbone of glycans that bind to galectins and other lectins, mediating cell-cell and cell-extracellular matrix interactions. nih.govcreative-biolabs.com |
| Immune Response | Modulates immune cell signaling, such as T-cell activation and apoptosis, through interactions with surface receptors. creative-biolabs.comnih.gov |
| Pathogen Recognition | Serves as a binding site for various pathogens, facilitating infection. creative-biolabs.commdpi.com |
| Tumor Progression | Aberrant expression and modification of LacNAc on cancer cells contribute to metastasis and immune evasion. wikipedia.orgcreative-biolabs.comnih.gov |
| Structural Scaffolding | Acts as a repeating unit in poly-LacNAc chains, which serve as a platform for further glycan modifications (e.g., sialylation, fucosylation). sussex-research.comnih.gov |
Overview of Current Academic Research Trajectories for LacNAc
The central role of LacNAc in health and disease has spurred diverse and intensive research efforts. Current academic investigations are largely concentrated on understanding and manipulating its biological functions.
One major research trajectory is the synthesis of complex LacNAc-based structures . acs.org Since isolating homogeneous glycans from natural sources is often impractical, researchers are developing advanced chemoenzymatic and purely enzymatic methods to construct well-defined LacNAc oligomers and their modified derivatives. mdpi.comresearchgate.netnih.gov The development of automated platforms for enzyme-mediated synthesis represents a significant advance, promising to make these complex molecules more accessible for functional studies. researchgate.net
A second prominent area is cancer glycobiology . Scientists are dissecting how the expression of LacNAc and its elongated, branched (I-branched), and sialylated forms on specific cell surface proteins, such as integrins and growth factor receptors, drives malignant phenotypes like invasion and metastasis. pnas.orgnih.gov This research aims to identify novel cancer biomarkers and therapeutic targets. nih.govnih.govnih.gov For instance, the di-LacNAc type 1 motif has been identified as a specific ligand for a cancer-related form of galectin-3, suggesting its potential use in diagnostics. mdpi.comnih.gov
A third key focus is immunology and cell signaling . Recent studies have employed novel techniques like LacNAc-seq, which combines single-cell RNA sequencing with glycan detection, to map LacNAc expression on immune cells. nih.gov This research has revealed that LacNAc levels on the surface of CD8+ T cells correlate with their metabolic activity and activation state, providing a new layer of understanding of immune regulation. nih.gov
Finally, the field of glycan interactomics continues to expand. Using tools like glycan microarrays, researchers are systematically mapping the binding specificities of human and pathogen lectins to a wide variety of LacNAc-containing structures. nih.govnih.gov This work is essential for deciphering the "glycan code" and understanding how specific glycan structures mediate precise biological events, from immune surveillance to viral entry. nih.gov
Table 3: Current Research Trajectories Involving LacNAc
| Research Area | Focus of Investigation | Key Findings/Goals |
|---|---|---|
| Oligosaccharide Synthesis | Developing efficient enzymatic and chemoenzymatic methods for creating complex LacNAc structures. mdpi.comacs.orgresearchgate.net | Automated synthesis platforms; generation of defined glycans for functional studies. researchgate.net |
| Cancer Biology | Investigating the role of altered LacNAc glycosylation in tumor growth, metastasis, and cell signaling. creative-biolabs.compnas.orgnih.gov | Identification of LacNAc-based tumor markers and therapeutic targets. nih.govnih.gov |
| Immunology | Mapping LacNAc expression on immune cells and determining its role in immune activation and regulation. creative-biolabs.comnih.gov | LacNAc as an indicator of T-cell activation and metabolic state. nih.gov |
| Glycan Interactomics | Characterizing the binding of lectins (e.g., galectins, siglecs) to LacNAc-containing glycans using microarrays. nih.govnih.gov | Deciphering the specificity of glycan-protein interactions in cell communication and pathogen binding. nih.govnih.gov |
Properties
Molecular Formula |
C₁₈H₃₂O₁₆ |
|---|---|
Molecular Weight |
504.44 |
Synonyms |
(3R,4R,5S,6R)-5-(((2S,3R,4R,5R,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-(((2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)tetrahydro-2H-pyran-2-yl)oxy)-6-(hydroxymethyl)tetrahydro-2H-pyran-2,3,4-triol; |
Origin of Product |
United States |
Biosynthesis and Enzymology of Galactosyl β D 1 4 N Acetyllactosamine
Core Biosynthetic Pathways of LacNAc Formation
The formation of the Galactosyl-β-D-(1-4)-N-Acetyllactosamine linkage is integral to the maturation of various classes of glycoconjugates. This disaccharide unit can be a terminal structure or, more commonly, serve as the foundation for further glycosylation, leading to complex, branched, and repetitive glycan structures.
N-linked glycans, attached to asparagine residues of proteins, undergo extensive processing in the Golgi apparatus, where they are modified to form complex structures. nih.gov A key step in this modification is the extension of the glycan antennae with LacNAc units. nih.gov The enzyme β-1,4-galactosyltransferase I (β4GalT-I) is a primary catalyst in this process, transferring galactose (Gal) from the donor substrate UDP-galactose to terminal N-acetylglucosamine (GlcNAc) residues on the different antennae of the N-glycan. nih.govoup.com
The initiation and elongation of these chains are highly regulated. Studies indicate that the generation of poly-N-acetyllactosamine chains proceeds most efficiently on complex-type tri- and tetra-antennary oligosaccharides. nih.gov The presence of these branched structures provides a preferred substrate for the N-acetyl-beta-D-glucosaminyltransferase that initiates the poly-LacNAc chain. nih.gov The activity of galactosyltransferases can control the metabolic flux through the glycosylation pathway, thereby regulating the level of antennarity and branching of the final N-glycan structure. nih.gov Furthermore, the addition of LacNAc units can influence subsequent modifications; for instance, the presence of an additional LacNAc unit enhances the activity of the β-1,4-N-acetylgalactosaminyltransferase responsible for creating the Sda determinant on human Tamm-Horsfall glycoprotein. oup.com
O-linked glycans, attached to serine or threonine residues, can also be extended by the addition of LacNAc. karger.com Core structures of O-glycans may be elongated by single sugar units or by the addition of repeating Galβ1-4GlcNAc units, which results in the formation of poly-N-acetyllactosamine chains. karger.com This elongation process involves ubiquitous β-1,4-galactosyltransferases that act on N-glycans, O-glycans, and glycolipids. karger.com
In silico studies of O-glycan biosynthesis have highlighted the dominant role of specific enzymes in determining structural heterogeneity. plos.org Among these, β-1,4-galactosyltransferase 4 (β4Gal-T4) is reported to be a dominant isoform in the extension of poly-N-acetyllactosamine chains on core-2 O-glycan structures. plos.org The absence of β4Gal-T4 can lead to the elimination of various glycoforms, including Lewis X and sialyl-Lewis X, demonstrating its critical role in O-glycan processing. plos.org
Glycosphingolipids are lipids containing a carbohydrate moiety, and their biosynthesis involves the sequential addition of sugars to a ceramide base. nih.gov Lactosylceramide (B164483), itself a product of galactosylation, serves as a crucial branch point for the synthesis of the four major classes of glycosphingolipids, including the lacto- and neolacto-series. nih.gov
The neolacto-series is characterized by a core structure containing the Type 2 LacNAc (Galβ1-4GlcNAc) unit. The biosynthesis involves galactose transferases that add a galactose residue via a β1-4 linkage to a terminal GlcNAc of a precursor like lactotriaosylceramide to form neolactotetraosylceramide. uniprot.orguniprot.org The enzyme β-1,4-galactosyltransferase V (β-1,4-GalT-V) has been identified as a key enzyme in lactosylceramide biosynthesis. researchgate.net Studies using cells from mice lacking the gene for β-1,4-GalT V (B4galt5) showed a dramatic decrease in lactosylceramide synthase activity and reduced amounts of lactosylceramide and its derivatives, confirming its central role in this pathway. researchgate.netnih.gov
Poly-N-acetyllactosamine (poly-LacNAc) chains are linear polymers composed of repeating [Galβ(1,4)-GlcNAcβ(1,3)-]n disaccharide units. researchgate.net These extensions are found on both N- and O-linked glycoproteins as well as glycolipids. researchgate.net The synthesis of poly-LacNAc is a dynamic process involving the alternating and iterative actions of two types of enzymes: β-1,4-galactosyltransferases (B4GALTs) and β-1,3-N-acetylglucosaminyltransferases (B3GNTs). researchgate.netnih.gov
The process begins with the addition of a GlcNAc residue to a galactose residue, followed by the addition of a galactose residue to that GlcNAc, creating the repeating pattern. researchgate.netnih.gov Research indicates that the initiation of these chains occurs preferentially on the complex, multi-antennary branches of asparagine-linked oligosaccharides. nih.gov The resulting poly-LacNAc chains can be further modified, for example, by the addition of branches through the action of enzymes like the I-branching enzyme (GCNT2), which can then be further elongated. researchgate.net
Keratan (B14152107) sulfate (B86663) (KS) is a glycosaminoglycan characterized by its backbone of sulfated poly-N-acetyllactosamine chains. umich.eduglycoforum.gr.jp The biosynthesis of KS is fundamentally dependent on the assembly of this poly-LacNAc structure. nih.govnih.gov This assembly is carried out by the combined action of β(1,3)-N-acetylglucosaminyltransferases (B3GnT) and β(1,4)-galactosyl transferases (B4GalT). nih.gov
The process is intricately linked with sulfation. During the chain assembly, hydroxyl groups on GlcNAc and Gal residues can be sulfated. nih.gov The enzyme β4GalT-4 is particularly crucial as it is the primary galactosyltransferase that can transfer galactose to a terminal GlcNAc that is already sulfated at the 6-O position (GlcNAc-6-sulfate). uniprot.orgglycoforum.gr.jpresearchgate.net This capability is essential for the elongation of the chain and the production of the mono- and disulfated disaccharide units characteristic of keratan sulfate. uniprot.orguniprot.org The cooperative action of β4GalT4, β3GnT7, and sulfotransferases like CHST6 is required for the synthesis of the complete KS chain. glycoforum.gr.jp
Key Glycosyltransferases Catalyzing LacNAc Synthesis
The synthesis of this compound and its subsequent elongation into poly-LacNAc chains are catalyzed by a specific set of glycosyltransferases. The β-1,4-galactosyltransferase (β4GalT) family is central to this process, with different members exhibiting distinct but sometimes overlapping substrate specificities and roles in various biosynthetic pathways.
| Enzyme Family | Specific Enzyme (Human) | Gene Name (Human) | Primary Function in LacNAc-related Synthesis | Pathways Involved |
| β-1,4-Galactosyltransferases | β-1,4-Galactosyltransferase I | B4GALT1 | Catalyzes the transfer of Gal to terminal GlcNAc residues on N-glycans. nih.govoup.com Can also participate in KS backbone elongation in vitro. glycoforum.gr.jp | N-linked Glycosylation, Keratan Sulfate Biosynthesis |
| β-1,4-Galactosyltransferase IV | B4GALT4 | Transfers Gal to terminal 6-O-sulfo-GlcNAc, essential for KS elongation. uniprot.orgresearchgate.net Also involved in O-glycan extension and neolacto-series glycolipid synthesis. plos.orguniprot.org | Keratan Sulfate Biosynthesis, O-linked Glycosylation, Glycosphingolipid Biosynthesis | |
| β-1,4-Galactosyltransferase V | B4GALT5 | Primarily responsible for the synthesis of lactosylceramide, a key precursor for lacto- and neolacto-series glycosphingolipids. researchgate.netnih.gov | Glycosphingolipid Biosynthesis | |
| β-1,3-N-Acetylglucosaminyltransferases | β-1,3-N-Acetylglucosaminyltransferase 2 | B3GNT2 | Initiates and elongates poly-LacNAc chains by adding GlcNAc in a β1-3 linkage to a terminal Gal residue. researchgate.net | Poly-N-Acetyllactosamine Synthesis |
| β-1,3-N-Acetylglucosaminyltransferase 7 | B3GNT7 | Works with β4GalT4 to synthesize the poly-LacNAc backbone of keratan sulfate. uniprot.orgglycoforum.gr.jp | Keratan Sulfate Biosynthesis |
Beta-1,4-Galactosyltransferase (β4GalT) Family and Isoforms (e.g., B4GALT1-7)
The principal enzymes responsible for the synthesis of the LacNAc moiety are the beta-1,4-galactosyltransferases (β4GalTs). sci-hub.senih.gov In humans, this enzyme family consists of seven members, encoded by the B4GALT1 through B4GALT7 genes. nih.gov These enzymes are classified as type II membrane-bound glycoproteins, characterized by an N-terminal hydrophobic signal sequence that anchors the protein to the membrane of the trans-Golgi apparatus. nih.govwikipedia.org
All members of the β4GalT family exhibit a strict specificity for their donor substrate, Uridine (B1682114) diphosphate (B83284) galactose (UDP-galactose). nih.govwikipedia.org From this donor, they transfer a galactose molecule in a β1,4 linkage to various acceptor sugars, most notably N-acetylglucosamine (GlcNAc), but also to a lesser extent D-glucose (Glc) and Xylose (Xyl). nih.gov Based on sequence homology, the family is subdivided into four distinct groups: β4GalT1 and β4GalT2; β4GalT3 and β4GalT4; β4GalT5 and β4GalT6; and the standalone β4GalT7. nih.govwikipedia.org
Among these, B4GALT1 is the most extensively studied isoform. nih.govwikipedia.org It holds a unique position within the family due to its dual functionality. wikipedia.org Primarily, it acts as N-acetyllactosamine synthase by adding galactose to terminal GlcNAc residues on glycoconjugates. nih.govsigmaaldrich.com However, in lactating mammary glands, its function is famously modulated by alpha-lactalbumin, leading to the synthesis of lactose (B1674315). nih.govwikipedia.org
While all β4GalT enzymes catalyze the formation of a β1,4-galactosyl linkage, their isoforms display distinct preferences for acceptor substrates, which dictates their specific biological roles. nih.gov B4GALT1, for instance, transfers galactose to the terminal N-acetylglucosamine residues found on the branched N-linked oligosaccharide chains of glycoproteins. researchgate.net Kinetic and crystallographic studies have revealed that B4GALT1 preferentially interacts with the GlcNAc residue on the 1,6-arm of a biantennary N-glycan over the 1,3-arm. researchgate.net
Other isoforms have evolved to recognize more specialized acceptor structures. B4GALT4 is involved in the synthesis of keratan sulfate and the 6-sulfosialyl-Lewis X ligand by specifically transferring galactose to N-acetylglucosamine 6-O-sulfate (6-O-sulfoGlcNAc). uniprot.orgresearchgate.net This specificity of β4GalT-IV for 6-O-sulfated GlcNAc residues highlights its crucial role in the biosynthesis of particular glycoproteins carrying this modification. researchgate.net
| Isoform | Primary Acceptor Substrate(s) | Resulting Structure/Pathway | Reference |
|---|---|---|---|
| B4GALT1 | Terminal N-acetylglucosamine (GlcNAc) on N-glycans, D-Glucose (with α-lactalbumin) | N-acetyllactosamine (LacNAc) synthesis, Lactose synthesis | nih.govresearchgate.net |
| B4GALT4 | N-acetylglucosamine 6-O-sulfate (6-O-sulfoGlcNAc) | Keratan sulfate elongation, 6-sulfosialyl-Lewis X synthesis | uniprot.orgresearchgate.net |
The catalytic efficiency and substrate affinity of β4GalT isoforms have been quantified through kinetic studies. The Michaelis constant (Km), which represents the substrate concentration at which the enzyme reaction rate is at half-maximum (Vmax), is a key parameter in this characterization. For a recombinant human B4GALT1, the apparent Km values for various acceptor substrates have been determined, demonstrating its high affinity for complex glycans. nih.gov The enzyme showed a Km of 170 µM for agalacto-poly-N-acetyllactosamine and 190 µM for lacto-N-triose II. nih.gov In the specialized glucosyltransferase reaction catalyzed by B4GALT1, the presence of its modulator, alpha-lactalbumin, significantly lowers the Km for the acceptor substrate by as much as 30-fold. nih.gov
| Acceptor Substrate | Km (µM) | Reference |
|---|---|---|
| Agalacto-poly-N-acetyllactosamine | 170 | nih.gov |
| Lacto-N-triose II | 190 | nih.gov |
| Lacto-N-triaosylceramide | 830 | nih.gov |
The activity of β4GalT enzymes is tightly regulated. The most prominent example of this regulation is the interaction between B4GALT1 and alpha-lactalbumin (LA) in the mammary gland. nih.govwikipedia.org In the absence of LA, B4GALT1 efficiently catalyzes the synthesis of LacNAc by transferring galactose to GlcNAc. nih.gov However, upon forming a heterodimeric complex with LA, the enzyme's acceptor specificity dramatically shifts from GlcNAc to D-glucose. nih.govwikipedia.org This complex, known as lactose synthase, is responsible for the massive production of lactose in milk. nih.gov Furthermore, LA has been shown to act as a potent enhancer of a minor, intrinsic glucosyltransferase activity of B4GALT1, where glucose is transferred from UDP-Glc to GlcNAc; this activity is increased nearly 30-fold in the presence of LA. nih.gov This modulation is achieved by lowering the Km for the acceptor, thereby increasing the enzyme's affinity for it. nih.gov Other regulatory mechanisms include the control of gene expression and the potential for physical association with other glycosyltransferases, such as β-1,3-N-acetylglucosaminyltransferases, to form functional complexes for the synthesis of extended poly-N-acetyllactosamine chains. nih.gov
Like many glycosyltransferases belonging to the GT-A fold structural superfamily, the catalytic activity of beta-1,4-galactosyltransferases is dependent on the presence of divalent metal cations. frontiersin.org The primary cofactor required for β4GalT activity is the manganese ion (Mn2+). wikipedia.orguniprot.org The Mn2+ ion is believed to play a crucial role in the catalytic mechanism by coordinating the UDP-galactose donor substrate, properly orienting it within the active site, and neutralizing the negative charge of the pyrophosphate leaving group during the transfer reaction. The requirement for Mn2+ is a characteristic feature noted in the biochemical analysis of B4GALT1 from various species, including human and bovine sources. wikipedia.orguniprot.org While other divalent cations may be able to substitute for Mn2+, manganese is consistently reported as the most effective cofactor for optimal enzyme function.
Other Relevant Glycosyltransferases in LacNAc-Containing Oligosaccharide Synthesis (e.g., β-1,3-N-Acetylglucosaminyltransferases)
The synthesis of complex glycans containing LacNAc units is not solely the work of β4GalTs. It requires the coordinated action of a suite of other glycosyltransferases that build the underlying glycan structures. Among the most important are the β-1,3-N-acetylglucosaminyltransferases (β3GnTs). sci-hub.se These enzymes are responsible for adding a GlcNAc residue in a β1,3-linkage to a terminal galactose, creating the necessary precursor for the synthesis of extended poly-N-acetyllactosamine chains, which consist of repeating LacNAc units. sci-hub.se The co-expression of a β3GnT (like lgtA) and a β4GalT (like lgtB) can lead to the synthesis of complex structures such as lacto-N-neotetraose. sci-hub.se
Additionally, β-1,3-galactosyltransferases (β3GalTs) synthesize the Galactosyl-β1,3-N-acetylglucosamine structure, which is the Type 1 chain isomer of LacNAc. sci-hub.senih.gov Unlike β4GalT, the activity of the β1,3-galactosyltransferase is not modulated by alpha-lactalbumin, highlighting a distinct regulatory pathway for the synthesis of Type 1 versus Type 2 chains. nih.gov
Transgalactosylation Activity of Beta-Galactosidases in LacNAc Production
An alternative to the de novo biosynthesis of N-acetyllactosamine via glycosyltransferases is its production through the transgalactosylation activity of β-galactosidase enzymes (EC 3.2.1.23). sci-hub.senih.gov While these enzymes are primarily known for their hydrolytic activity—cleaving lactose into glucose and galactose—under specific conditions, they can catalyze a transfer reaction. nih.govnih.gov
In this process, lactose acts as an inexpensive and readily available donor of the galactosyl moiety, and N-acetylglucosamine (GlcNAc) is provided as the acceptor molecule. nih.govacs.org The β-galactosidase cleaves the galactose from lactose and transfers it to GlcNAc, forming LacNAc. nih.gov The outcome of this reaction is highly dependent on the microbial source of the β-galactosidase. acs.org For example, β-galactosidases from Bifidobacterium bifidum and Bacillus circulans have been shown to favor the synthesis of the desired Galβ1-4GlcNAc linkage (LacNAc). nih.govnih.govresearchgate.net In contrast, enzymes from other sources, such as Kluyveromyces lactis and Lactobacillus bulgaricus, predominantly produce N-acetyl-allolactosamine, the β1-6 linked isomer, with LacNAc as only a minor product. nih.govacs.org The yield and selectivity of the transgalactosylation reaction can be significantly influenced by optimizing process parameters such as the donor-to-acceptor molar ratio, temperature, pH, and enzyme concentration. acs.orgresearchgate.net This enzymatic approach is considered a promising and scalable method for the industrial production of N-acetyllactosamine. sci-hub.se
Advanced Methodologies for the Synthesis of Galactosyl β D 1 4 N Acetyllactosamine and Its Derivatives
Enzymatic Synthesis Strategies for LacNAc and Oligomers
Enzymatic routes are at the forefront of producing LacNAc and its oligomers, largely replacing complex chemical methods for industrial-scale applications. nih.govsci-hub.se These strategies primarily utilize glycosyltransferases or glycosidases (like β-galactosidases) to achieve high regio- and stereoselectivity under mild reaction conditions. frontiersin.org The choice of enzyme and reaction setup is critical for targeting the synthesis of specific LacNAc isomers, such as type 1 (Galβ1,3GlcNAc) or type 2 (Galβ1,4GlcNAc) repeats, which are involved in diverse biological recognition events. nih.govnih.gov
Glycosyltransferase-Mediated Approaches
Glycosyltransferases are enzymes that catalyze the transfer of a sugar moiety from an activated donor substrate to an acceptor molecule with high precision. nih.gov In the synthesis of LacNAc, β1,4-galactosyltransferases (β4GalT) are key enzymes that transfer galactose from UDP-galactose (UDP-Gal) to N-acetylglucosamine (GlcNAc). sci-hub.senih.gov Similarly, the synthesis of type 1 LacNAc oligomers can be achieved using a combination of β1,3-galactosyltransferase (β3GalT) and β1,3-N-acetylglucosaminyltransferase (β3GlcNAcT). nih.govmdpi.com
Researchers have successfully used recombinant glycosyltransferases from various sources, including bacteria like Escherichia coli, Helicobacter pylori, and Neisseria meningitidis, for the efficient synthesis of LacNAc and its polymers (poly-LacNAc). nih.govoup.comrsc.org For instance, the sequential use of a β1,3-galactosyltransferase from E. coli and a β1,3-N-acetylglucosaminyltransferase from H. pylori has been demonstrated for the effective synthesis of LacNAc type 1 oligomers. nih.govmdpi.com The H. pylori β3GlcNAcT, in particular, shows surprisingly broad acceptor specificity, enabling the production of a wide variety of complex glycan structures. oup.com
Automated platforms have been developed to streamline the synthesis process. One such system uses alternating catalytic cycles of β1,4-galactosyltransferase (B4GalT1) and β1,3-N-acetylglucosaminyltransferase (B3GNT2) to produce poly-LacNAc structures up to a hexadecasaccharide. researchgate.netresearchgate.net These synthesized oligomers can be further modified using other glycosyltransferases, such as sialyltransferases or fucosyltransferases, to create a diverse library of complex glycans. researchgate.net
Table 1: Examples of Glycosyltransferase-Mediated LacNAc Synthesis
| Enzyme(s) | Source Organism(s) | Substrates | Product | Key Finding | Citation |
|---|---|---|---|---|---|
| β1,3-galactosyltransferase (β3GalT) & β1,3-N-acetylglucosaminyltransferase (β3GlcNAcT) | E. coli & H. pylori | UDP-Gal, UDP-GlcNAc, GlcNAc-linker | LacNAc type 1 oligomers | Efficient synthesis of type 1 oligomers up to a pentasaccharide in high yields. nih.gov | nih.gov |
| β1,4-galactosyltransferase (B4GalT1) & β1,3-N-acetylglucosaminyltransferase (B3GNT2) | Not Specified | UDP-Gal, UDP-GlcNAc | Poly-LacNAc (up to 16-mer) | An automated platform enables the rapid and systematic synthesis of long poly-LacNAc chains. researchgate.net | researchgate.net |
| β1,4-galactosyltransferase (NmLgtB-B) | Neisseria meningitidis | Lactose (B1674315), UDP, pNP-β-GlcNAc | pNP-β-LacNAc | The enzyme shows reversible activity, allowing the use of inexpensive lactose as a galactosyl donor. rsc.org | rsc.org |
Beta-Galactosidase-Catalyzed Transgalactosylation
An alternative to using glycosyltransferases is the application of β-galactosidases for transgalactosylation. nih.gov These enzymes, typically used for hydrolysis, can catalyze the transfer of a galactose unit from a donor like lactose or o-nitrophenyl-β-D-galactoside (ONPG) to an acceptor such as GlcNAc. nih.govnih.gov This approach is economically attractive as it can utilize lactose, an inexpensive and readily available substrate. nih.gov
The source of the β-galactosidase is crucial as it dictates the regioselectivity of the linkage formed. For example, β-galactosidases from Bifidobacterium bifidum and Bacillus circulans favor the formation of the desired β(1→4) linkage, producing LacNAc. nih.govnih.gov In contrast, enzymes from sources like Penicillium multicolor or Aspergillus oryzae exclusively synthesize the β(1→6) linked isomer, N-acetyl-allolactosamine. nih.govnih.gov Detailed kinetic studies have shown that β-galactosidases from Lactobacillus bulgaricus and Bifidobacterium breve can effectively catalyze galactosyl transfer to GlcNAc, with yields depending on the substrate concentrations and reaction conditions. nih.govacs.org
Table 2: Comparison of β-Galactosidases for LacNAc Synthesis
| Enzyme Source | Donor Substrate | Acceptor Substrate | Major Product(s) | Reported Yield | Citation |
|---|---|---|---|---|---|
| Bacillus circulans | o-nitrophenyl-β-D-galactoside (ONPG) | D-GlcNAc | LacNAc (β1→4) | 35% (in buffer), 50% (with cyclohexane (B81311) co-solvent) | nih.gov |
| Bifidobacterium bifidum | Lactose | GlcNAc | LacNAc (β1→4) and N-acetyl-allolactosamine (β1→6) | Significantly enhanced yield compared to earlier routes. nih.gov | nih.gov |
| Lactobacillus bulgaricus | Lactose | GlcNAc | N-acetyl-allolactosamine | 41% yield (from initial GlcNAc) | nih.govacs.org |
Chemo-Enzymatic Hybrid Synthetic Pathways
Chemo-enzymatic synthesis combines the flexibility of chemical methods with the high selectivity of enzymatic reactions. frontiersin.org This approach typically involves the chemical synthesis of a core glycan structure or a precursor, which is then elaborated upon using a series of glycosyltransferases. frontiersin.orgnih.gov This strategy is particularly powerful for creating complex and asymmetrically branched glycans that are difficult to produce by purely chemical or enzymatic means. nih.gov
One example involves the chemical synthesis of a core N-glycan precursor with orthogonal protecting groups. frontiersin.org These protecting groups can be selectively removed to expose specific hydroxyl groups, which then serve as acceptors for enzymatic extension by various glycosyltransferases. nih.gov Another chemo-enzymatic method involves the oxidation of terminal galactose residues of poly-LacNAc oligomers by galactose oxidase. nih.gov The resulting aldehyde groups can then be used for further chemical modifications, such as biotinylation, or for enzymatic elongation to create novel, modified poly-LacNAc structures. nih.gov This hybrid approach enables the synthesis of a vast library of complex glycans for functional studies. oup.comresearchgate.net
Optimization of Reaction Parameters for Enhanced Yield and Product Selectivity
Maximizing the yield and selectivity of enzymatic LacNAc synthesis requires careful optimization of several reaction parameters. nih.govdtu.dk Key factors include substrate concentration, the molar ratio of donor to acceptor, temperature, and water activity. nih.gov
Substrate Concentration and Ratio: High substrate concentrations are often used in transgalactosylation reactions to favor the transfer reaction over hydrolysis. acs.org The optimal molar ratio of donor (e.g., lactose) to acceptor (e.g., GlcNAc) is critical; for instance, a 1:1 ratio was found to be optimal for β-galactosidases from L. bulgaricus and B. breve. nih.govacs.org
Temperature: The reaction temperature influences enzyme stability and activity. For β-galactosidase from L. bulgaricus, reactions were conducted at 50°C, whereas the less thermostable enzyme from B. breve required a lower temperature of 30°C. nih.govacs.org
Water Activity and Co-solvents: Reducing water activity can suppress the competing hydrolysis reaction. This can be achieved by adding organic co-solvents. The use of 20% (v/v) cyclohexane as a co-solvent in the β-galactosidase-catalyzed synthesis of LacNAc increased the yield from 35% in a purely aqueous buffer to 50%. nih.gov Other co-solvents like 2-ethoxy ethyl ether and trimethyl phosphate (B84403) have also been shown to enhance yields. nih.gov
Enzyme Ratios: In multi-enzyme one-pot systems, adjusting the activity ratios of the different enzymes is crucial for achieving complete substrate conversion and high product yields. nih.gov
Enzyme Immobilization Techniques for Biocatalytic Efficiency
Several immobilization strategies have been successfully applied to the synthesis of LacNAc. One method involves immobilizing β-galactosidase from Bacillus circulans onto silica (B1680970) particles using a cross-linked layer-by-layer encapsulation technique. acs.org This immobilized enzyme not only showed a significantly improved LacNAc yield compared to the free enzyme but also exhibited greater thermal stability and could be reused for eight consecutive reaction cycles without a significant loss in product yield. acs.org Another approach utilized a nylon powder column for the immobilization and efficient recycling of β-galactosidase from Bifidobacterium bifidum. nih.gov These techniques improve the economic viability and sustainability of the enzymatic production of LacNAc. sci-hub.seacs.org
In Vivo Production Systems for LacNAc-Containing Carbohydrates (e.g., Microbial Cell Factories)
Moving beyond in vitro enzymatic reactions, researchers have engineered microbial cell factories, primarily E. coli, for the in vivo production of LacNAc-containing oligosaccharides. nih.govresearchgate.net This "living factory" approach offers a potentially more economical alternative to chemical or chemo-enzymatic methods by leveraging the cell's own machinery to produce the required enzymes and substrates. nih.govresearchgate.net
The strategy involves co-expressing multiple glycosyltransferase genes in an E. coli host. In a successful demonstration, the chitin (B13524) pentaose synthase NodC from Azorhizobium caulinodans (which synthesizes a β(1,4)GlcNAc-oligosaccharide) and the β(1,4)galactosyltransferase LgtB from Neisseria meningitidis were co-expressed in E. coli. nih.govresearchgate.net The engineered strain produced a hexasaccharide identified as βGal(1,4)[βGlcNAc(1,4)]₄GlcNAc. nih.gov Through high-cell-density fermentation, this system yielded more than 1.0 gram of the LacNAc-containing oligosaccharide per liter of culture. nih.govresearchgate.net
Furthermore, the oligosaccharides produced in these microbial factories can serve as acceptors for further modification. The hexasaccharide produced was shown to be an effective acceptor for an α(1,3)galactosyltransferase in vitro, indicating that expressing additional glycosyltransferases in the same microbial host could lead to the direct production of even more complex oligosaccharides. nih.govresearchgate.net Genetically modified E. coli strains have also been developed to produce other LacNAc-based structures, like lacto-N-triose II and lacto-N-neotetraose, directly from lactose. sci-hub.se
Biological Roles and Molecular Mechanisms of Galactosyl β D 1 4 N Acetyllactosamine
Function as a Core Glycan Structure
Galactosyl-β-D-(1-4)-N-Acetyllactosamine, commonly known as N-acetyllactosamine (LacNAc), is a fundamental disaccharide unit that serves as a critical building block in the biosynthesis of a vast array of complex carbohydrates. nih.govbrookes.ac.uk Its structure, consisting of a galactose molecule linked to an N-acetylglucosamine molecule via a β-1,4 glycosidic bond, forms the backbone of numerous glycans involved in essential biological processes. nih.govuniprot.org
Precursor for Diverse Complex Glycoconjugates (e.g., Sialylated and Fucosylated Derivatives)
The LacNAc disaccharide is a versatile precursor for the synthesis of more complex and functionally diverse glycoconjugates. It can be extended into linear or branched poly-N-acetyllactosamine (poly-LacNAc) chains through the alternating action of β-1,3-N-acetylglucosaminyltransferases and β-1,4-galactosyltransferases. nih.govresearchgate.net These poly-LacNAc chains, found on N- and O-glycans and glycolipids, serve as scaffolds for further modifications, including sialylation and fucosylation. researchgate.netnih.gov
Sialylation, the addition of sialic acid residues, and fucosylation, the addition of fucose residues, to LacNAc and poly-LacNAc structures give rise to a wide variety of terminal epitopes. nih.govnih.gov For instance, the addition of fucose to LacNAc can form the Lewis X (LeX) trisaccharide. nih.gov The sialylated and fucosylated derivatives of LacNAc are crucial for creating specific recognition sites for various proteins and play significant roles in cell signaling and immune responses. nih.govnih.gov The enzymatic synthesis of these complex structures often utilizes glycosyltransferases that specifically recognize the LacNAc core. frontiersin.orgmdpi.com
The following table summarizes key enzymes involved in the modification of LacNAc:
| Enzyme Family | Function | Resulting Structure Example |
| Sialyltransferases | Adds sialic acid residues to the terminal galactose of LacNAc. | Sialyl-LacNAc |
| Fucosyltransferases | Adds fucose residues to the N-acetylglucosamine of LacNAc. | Lewis X (LeX) |
| β-1,3-N-acetylglucosaminyltransferases | Elongates LacNAc chains by adding GlcNAc in a β-1,3 linkage. | Poly-N-acetyllactosamine |
| β-1,4-galactosyltransferases | Adds galactose to terminal GlcNAc to form the LacNAc unit. | N-acetyllactosamine |
Integral Building Block of Human Milk Oligosaccharides (HMOs)
N-acetyllactosamine is a key structural component of human milk oligosaccharides (HMOs), which are the third most abundant solid component of human milk after lactose (B1674315) and lipids. nih.govoup.com HMOs are complex sugars that are indigestible by infants but play a crucial role in shaping the infant's gut microbiome, immune system development, and protection against pathogens. nih.govresearchgate.net
The core structures of many HMOs are built upon a lactose molecule at the reducing end, which is then elongated with LacNAc units. researchgate.netnih.gov Specifically, Type II HMOs are characterized by the presence of Gal-β-1,4-GlcNAc (LacNAc) units. researchgate.net These LacNAc building blocks can be further decorated with fucose and sialic acid, contributing to the immense structural diversity of HMOs. frontiersin.orgoup.com For example, lacto-N-neotetraose (LNnT), a prominent HMO, is composed of a LacNAc unit linked to lactose. frontiersin.org The presence and specific arrangement of LacNAc within HMOs are critical for their biological functions. nih.govnih.gov
Role in Molecular Recognition and Intercellular Interactions
The strategic presentation of this compound on the cell surface and on secreted glycoproteins facilitates a wide range of molecular recognition events and intercellular interactions that are fundamental to physiological and pathological processes.
Ligand Specificity for Galectins and Other Glycan-Binding Proteins
N-acetyllactosamine and its polymeric form, poly-N-acetyllactosamine, are primary ligands for galectins, a family of β-galactoside-binding proteins. nih.govmdpi.com Galectins mediate a variety of cellular functions, including cell adhesion, signaling, and immune responses, by recognizing and cross-linking glycoproteins and glycolipids that display LacNAc motifs. mdpi.com
Galectin-3, in particular, shows a high affinity for LacNAc-containing glycans and can bind to both terminal and internal LacNAc units within a poly-N-acetyllactosamine chain. nih.govresearchgate.net The carbohydrate recognition domain (CRD) of galectin-3 has a binding groove that accommodates the galactose unit of LacNAc in a highly conserved subsite. nih.gov The affinity of galectin-3 for its ligands can be modulated by the length and branching of the poly-LacNAc chains. oup.com Research has shown that longer poly-N-acetyllactosamine chains can enhance the binding affinity for galectins. oup.comresearchgate.net Other glycan-binding proteins, such as certain plant lectins, also exhibit specificity for LacNAc structures. nih.gov
The table below details the binding affinities of Galectin-3 for various LacNAc-based ligands.
| Ligand | Binding Affinity (Kd) | Reference |
| Lactose | millimolar range | nih.gov |
| N-acetyllactosamine | ~0.2 x 10⁻³ M | nih.gov |
| Poly-N-acetyllactosamine decorated neo-glycoconjugate | sub-nanomolar range | nih.gov |
Involvement in Cell-Cell Adhesion Processes
The interaction between LacNAc-bearing glycans on one cell and glycan-binding proteins on another cell plays a significant role in mediating cell-cell adhesion. nih.gov These interactions are critical in various biological contexts, including immune cell trafficking and cancer metastasis. researchgate.net For example, glycoproteins decorated with poly-N-acetyllactosamine have been identified as being involved in cell adhesion processes. nih.gov
The enzyme β-1,4-galactosyltransferase I (β-1,4-GalT-I), which synthesizes the LacNAc unit, can itself act as a cell adhesion molecule when present on the cell surface by binding to specific oligosaccharide ligands on adjacent cells or the extracellular matrix. uniprot.orghmdb.ca Studies have shown that upregulation of β-1,4-GalT-I expression and the subsequent increase in cell surface galactosylation can enhance Schwann cell adhesion. nih.gov Furthermore, alterations in N-glycan structures, including the presence of LacNAc, on cell surface proteins like integrins can modulate cell adhesion to the extracellular matrix. nih.govnih.gov In some cancer cells, the expression of N-acetyllactosamine glycans has been functionally linked to their adhesion to endothelial cells, a key step in metastasis. brookes.ac.uk
Modulation of Protein Function and Stability via Glycosylation
The attachment of N-glycans containing N-acetyllactosamine units to proteins, a process known as glycosylation, can profoundly influence their structure, stability, and function. nih.govcreative-biolabs.com N-glycans can protect proteins from proteolytic degradation, maintain their optimal conformation, and prevent aggregation. creative-biolabs.com
The presence and structure of N-glycans can modulate the activity of various proteins, including receptors and enzymes. For instance, the glycosylation state of the Epidermal Growth Factor Receptor (EGFR) can affect its ligand binding and signaling activity. nih.gov Poly-N-acetyllactosamine modifications on surface receptors can prevent their constitutive endocytosis, thereby promoting intracellular signaling. nih.gov The addition of poly-LacNAc extensions to N-glycans on cancer cells has been identified as a mechanism to evade lysis by natural killer (NK) cells by disrupting the binding of NK cell receptors to their ligands. nih.gov
Furthermore, the glycosylation of antibodies, specifically in the Fc region, is crucial for their interaction with Fc receptors and their subsequent effector functions. The structure of the N-glycan, including the presence and extension of LacNAc units, can stabilize the protein surface and modulate binding affinity. youtube.com The complexity and heterogeneity of glycosylation, including the elaboration of LacNAc structures, are generated by a host of glycosyltransferases in the Golgi apparatus, underscoring the intricate regulation of protein function through this post-translational modification. tib.euyoutube.com
Contribution to Immune Responses and Pathogen Interactions
The disaccharide this compound, a fundamental component of various glycoconjugates, plays a significant role in the intricate interplay between the host immune system and invading pathogens. Its presence on the surface of cells and as a component of secreted molecules allows it to function as a recognition site for both host immune factors and microbial proteins, thereby influencing immune responses and the course of infections.
Function as Antigenic Determinants (e.g., Blood Group Antigens, Lewis Epitopes)
This compound serves as a foundational structure for the synthesis of various antigenic determinants, which are molecules recognized by the immune system. coompo.com This includes its role as a precursor for certain human blood group antigens. coompo.com Specifically, it is a building block for the ABH Type 2 determinants. coompo.com The addition of other sugar residues to the N-acetyllactosamine core by specific glycosyltransferases leads to the formation of complex carbohydrate structures that define these blood group specificities. nih.govebi.ac.uk
Furthermore, this disaccharide is a key component of the Lewis antigen system. The fucosylation of the N-acetyllactosamine unit by fucosyltransferases results in the formation of Lewis x (Lex) and Lewis y (Ley) epitopes. uniprot.orgnih.gov These epitopes are involved in cell adhesion and differentiation processes. uniprot.org The enzyme 4-galactosyl-N-acetylglucosaminide 3-alpha-L-fucosyltransferase 9 (FUT9) catalyzes the addition of a fucose residue to the N-acetylglucosamine (GlcNAc) within the N-acetyllactosamine structure to form the Lewis x epitope. uniprot.org Similarly, other fucosyltransferases can act on this core structure to generate different Lewis antigens. uniprot.org
Table 1: N-Acetyllactosamine as a Core for Antigenic Determinants
| Antigenic Determinant | Precursor Structure | Key Modifying Enzyme(s) | Resulting Epitope |
| ABH Type 2 Antigens | This compound | Glycosyltransferases | Complex blood group antigens |
| Lewis x (Lex) | This compound | α(1,3)-Fucosyltransferase (e.g., FUT9) | Galβ1-4(Fucα1-3)GlcNAc |
| Lewis y (Ley) | Fucosylated this compound | α(1,2)-Fucosyltransferase | Fucα1-2Galβ1-4(Fucα1-3)GlcNAc |
Interactions with Viral Proteins (e.g., Influenza Hemagglutinin, SARS-CoV-2 Spike Protein)
The terminal structures of glycans containing N-acetyllactosamine are critical for the binding of various viral proteins, facilitating viral entry into host cells. A prominent example is the interaction with influenza virus hemagglutinin (HA). nih.govnih.govresearchgate.net Influenza viruses recognize sialic acid residues linked to galactose, which is often part of a larger structure that includes N-acetyllactosamine. nih.govmdpi.com The specific linkage of sialic acid (α2,3 or α2,6) to the galactose of a lactosamine unit influences the binding preference of different influenza strains, such as avian and human viruses. nih.govresearchgate.net NMR spectroscopy studies have been employed to map the binding epitopes of sialylated N-acetyllactosamine derivatives with influenza HA, providing insights for the design of antiviral drugs. nih.gov
In the context of the SARS-CoV-2 virus, the spike protein is extensively glycosylated, and these glycans can play a role in receptor binding and immune evasion. nih.govbiorxiv.org While the primary receptor for SARS-CoV-2 is the ACE2 protein, studies have investigated the role of glycans in modulating this interaction. nih.gov Research has shown that a sulfated derivative of N-acetyllactosamine, specifically 6-sulfo-N-acetyllactosamine, can inhibit the binding of the SARS-CoV-2 spike protein S1 subunit to both blood group A red blood cells and the ACE2 receptor. researchgate.net This suggests that specific modifications of the N-acetyllactosamine structure can interfere with viral attachment.
Table 2: Viral Protein Interactions with N-Acetyllactosamine-Containing Glycans
| Virus | Viral Protein | Interacting Glycan Structure | Significance of Interaction |
| Influenza A Virus | Hemagglutinin (HA) | Sialyl-N-acetyllactosamine (e.g., Neu5Acα(2,6)Galβ(1,4)GlcNAc) | Mediates viral attachment and entry into host cells; linkage type influences host specificity. nih.govnih.govresearchgate.net |
| SARS-CoV-2 | Spike Protein (S1 subunit) | 6-sulfo-N-acetyllactosamine | Inhibits binding to ACE2 receptor and blood group A red blood cells in vitro. researchgate.net |
Role in Microbiome Modulation (e.g., Gut Microbiota in Animal Models)
This compound and related oligosaccharides are emerging as important modulators of the gut microbiome. These complex carbohydrates can resist digestion in the upper gastrointestinal tract and reach the colon, where they serve as selective substrates for beneficial bacteria. researchgate.netnih.gov In animal models, the administration of humanized galacto-oligosaccharides (hGOS), which are enriched with N-acetyllactosamine structures, has been shown to modulate the gut microbiota. researchgate.netnih.gov
Studies in mice have demonstrated that diets supplemented with hGOS, containing this compound, promote the growth of beneficial microorganisms such as Bifidobacterium and Akkermansia. researchgate.net N-acetyllactosamine itself, found as a free disaccharide in human milk, is considered a natural prebiotic that helps establish a healthy infant gut microbiota. researchgate.netresearchgate.net Research using a humanized mouse model with infant fecal transplantation showed that supplementation with lacto-N-biose (a related isomer) significantly increased the relative abundance of Bifidobacterium. nih.gov Furthermore, N-acetylglucosamine-6-O-sulfation on intestinal mucins, which contain N-acetyllactosamine structures, has been shown to play a protective role against obesity and intestinal inflammation by regulating the gut microbiota in mice. jci.orgnih.gov
Table 3: Effects of N-Acetyllactosamine-Containing Oligosaccharides on Gut Microbiota in Animal Models
| Oligosaccharide | Animal Model | Key Findings |
| Humanized Galacto-oligosaccharides (hGOS) | C57BL/6J mice | Promoted the growth of Bifidobacterium and Akkermansia. researchgate.net |
| Lacto-N-biose (Galβ1,3GlcNAc) | Humanized microbiome mice | Significantly increased the relative abundance of Bifidobacterium. nih.gov |
| N-acetylglucosamine-6-O-sulfated mucins | Chst4–/– mice | Deficiency led to altered gut microbiota, increased susceptibility to colitis, and obesity, which was reversible by microbiota transplantation. jci.orgnih.gov |
Analytical Techniques for the Structural Elucidation and Quantitative Analysis of Galactosyl β D 1 4 N Acetyllactosamine
Chromatographic Separation Methods
Chromatography is indispensable for isolating LacNAc from complex mixtures and for its quantitative analysis. The choice of technique depends on the sample matrix, the required sensitivity, and whether the analysis is qualitative or quantitative.
High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC)
HPLC and its advanced counterpart, UHPLC, are cornerstone techniques for the analysis of LacNAc and related glycans, offering high resolution and sensitivity. A variety of column chemistries and detection methods are employed.
Hydrophilic Interaction Liquid Chromatography (HILIC) is particularly well-suited for retaining and separating highly polar compounds like LacNAc from less polar matrix components. nih.govnih.gov For instance, a validated HPLC method for determining N-acetylglucosamine in cosmetic formulations uses a ZIC®-pHILIC column with an isocratic mobile phase of acetonitrile (B52724) and aqueous potassium dihydrogen phosphate (B84403), coupled with UV detection. nih.gov
Porous graphitic carbon (PGC) columns provide a unique stationary phase capable of separating closely related structural isomers. A validated LC-MS/MS method utilizing a PGC column has been successfully developed for the simultaneous identification and quantification of LacNAc and its isomer, lacto-N-biose (LNB), in human milk. nih.gov This method employs a gradient elution and requires sample preparation that includes size-exclusion chromatography and solid-phase extraction to handle the complex matrix. nih.gov
Reversed-phase (RP) HPLC is also utilized, often with ion-pairing reagents, for the analysis of derivatized or nucleotide-activated forms of LacNAc. For example, UDP-N-acetyllactosamine has been analyzed using ion-pair RP-HPLC on an ODS (C18) column. scispace.com
Detection is commonly achieved using mass spectrometry (LC-MS) for high specificity and sensitivity, or with more universal detectors like the Evaporative Light Scattering Detector (ELSD), which avoids the need for chromophores or fluorophores in the analyte. nih.govresearchgate.net
| Technique | Stationary Phase | Mobile Phase | Detection | Analyte(s) | Reference |
|---|---|---|---|---|---|
| HPLC | Porous Graphitic Carbon (PGC) | Gradient Elution | MS/MS (MRM) | N-Acetyllactosamine (LacNAc), Lacto-N-biose (LNB) | nih.gov |
| HPLC | HILIC (ZIC®-pHILIC) | Isocratic: Acetonitrile/KH₂PO₄ buffer | UV | N-Acetylglucosamine | nih.gov |
| HPLC | Amino Column | Isocratic: Acetonitrile/Water/Methanol | ELSD | N-Acetylglucosamine, N-Acetylgalactosamine | researchgate.net |
| HPLC | Reversed-Phase (Hypersil ODS) | Ion-Pair: Potassium acetate/Methanol | UV (260 nm) | UDP-N-acetyllactosamine | scispace.com |
| HILIC | Amphion II beads | Acetonitrile/TFA | MS | TMT-labeled glycopeptides | nih.gov |
Gas-Liquid Chromatography (GLC)
Gas-Liquid Chromatography (GLC), typically coupled with mass spectrometry (GC-MS), is a high-resolution technique for the analysis of monosaccharides and small oligosaccharides. Due to the low volatility of carbohydrates, chemical derivatization is a mandatory prerequisite. A common procedure involves oximation followed by trimethylsilylation to convert the polar hydroxyl and amine groups into volatile TMS-ethers. acs.orgnih.gov
This method allows for the separation and quantification of N-acetylhexosamine isomers like N-acetylglucosamine and N-acetylgalactosamine. nih.govcapes.gov.br The high separation efficiency of GC is essential because these stereoisomers have nearly identical mass spectra and can be difficult to distinguish by MS alone. acs.orgnih.gov Researchers have optimized GC methods by testing various stationary phases, such as 5% phenyl 95% methyl silicone columns, to achieve baseline separation of the derivatized isomers. acs.orgcore.ac.uk It is a common feature of GC analysis of sugars that a single compound can produce multiple peaks, corresponding to different anomers (α and β) and ring forms (pyranose and furanose) formed during derivatization. core.ac.uk
| Derivatization Method | Stationary Phase | Detection | Key Findings | Reference |
|---|---|---|---|---|
| Oximation and Trimethylsilylation | 5% Phenyl 95% Methyl Silicone | MS, FID | Separation of N-acetylhexosamine isomers (GlcNAc, GalNAc, ManNAc). Essential for resolving stereoisomers with similar mass spectra. | acs.orgnih.gov |
| Methanolysis, re-N-acetylation, and Trimethylsilylation | 3% OV-17 | MS | Identified multiple peaks for each monosaccharide corresponding to different anomeric and ring forms. | core.ac.uk |
| Methylation (for linkage analysis) | 2% Dexsil 300GC | MS, FID | Used to identify LacNAc and its isomer allo-LacNAc in culture filtrates. | shokuka.jp |
Advanced Affinity and Size Exclusion Chromatography Techniques
Affinity Chromatography is a powerful technique that exploits the specific binding interactions between a molecule and a ligand immobilized on a chromatographic matrix. For LacNAc-containing structures, lectin affinity chromatography is particularly valuable. Lectins are proteins that bind to specific carbohydrate structures. Ricinus communis agglutinin (RCA₁₂₀), which specifically recognizes terminal β-1,4-linked galactose residues, is frequently used to isolate and detect glycoproteins carrying the LacNAc motif. nih.gov This method confirmed the presence of galactosylated glycans in genetically modified plant cells expressing human β1,4-galactosyltransferase. nih.gov Furthermore, agarose (B213101) beads derivatized with N-acetylglucosamine can be used to purify enzymes like galactosyltransferases that use this sugar as a substrate. nih.gov
Size Exclusion Chromatography (SEC) separates molecules based on their hydrodynamic volume. It is often used as a sample preparation step to separate large glycoconjugates or oligosaccharides from smaller molecules like salts or monosaccharides before analysis by other methods like LC-MS. nih.gov For example, Bio-Gel P-2 or Sephadex G-100 columns are used to purify disaccharides or enzymes involved in their synthesis. nih.govgoogle.com While traditionally used for large macromolecules, recent developments have led to ultrawide pore SEC columns capable of characterizing very large biomolecular assemblies, which could include extensively glycosylated proteins. trilinkbiotech.com
Spectroscopic Characterization Approaches
Spectroscopic methods provide detailed structural information, enabling the unambiguous identification of Galactosyl-β-D-(1-4)-N-Acetyllactosamine and the characterization of its linkage and conformation.
Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ¹³C)
NMR spectroscopy is the most powerful technique for the de novo structural elucidation of carbohydrates. It provides definitive information about the sugar composition, anomeric configurations (α or β), glycosidic linkage positions, and conformation.
¹H NMR spectra of carbohydrates show distinct regions for different types of protons. Anomeric protons (H-1) typically resonate in the 4.4–6.0 ppm region, providing information on the anomeric configuration based on their chemical shift and coupling constants (J-values). nih.gov Other ring protons are found between 3.2 and 4.2 ppm, while the methyl protons of the N-acetyl group of LacNAc appear as a characteristic singlet around 2.0 ppm. nih.gov
¹³C NMR spectra are also crucial, with the anomeric carbon signal (C-1) being particularly informative. The chemical shift of the C-1 of the galactose residue in LacNAc helps confirm its β-configuration. shokuka.jp Furthermore, the position of the glycosidic linkage is determined by identifying the carbon atom in the N-acetylglucosamine residue that is shifted downfield upon galactosylation (in this case, C-4).
Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are essential for assigning all proton and carbon signals and definitively establishing the connectivity between the monosaccharide units. researchgate.netacs.org For example, an HSQC spectrum correlates each proton with its directly attached carbon, while an HMBC spectrum reveals longer-range couplings across the glycosidic bond, confirming the linkage position. acs.org
| NMR Experiment | Information Obtained | Reference |
|---|---|---|
| 1D ¹H NMR | Anomeric configuration (from J-coupling), proton assignments, N-acetyl group presence. | nih.gov |
| 1D ¹³C NMR | Anomeric configuration, identification of linkage site (downfield shift). | shokuka.jpresearchgate.net |
| 2D COSY | Identifies scalar-coupled protons within each sugar ring. | acs.org |
| 2D HSQC/HMQC | Correlates protons to their directly bonded carbons for assignment. | acs.orgnih.gov |
| 2D HMBC | Shows long-range (2-3 bond) C-H correlations, crucial for confirming the glycosidic linkage position. | researchgate.net |
| 2D HSQC-TOCSY | Reveals correlations between protons within a spin system, aiding in complete residue assignment. | researchgate.net |
Mass Spectrometry (MS) Applications (e.g., MALDI-TOF MS, GC-MS, LC-MS/MS)
Mass spectrometry is a highly sensitive technique used to determine the molecular weight of LacNAc-containing structures and to deduce their sequence and branching patterns through fragmentation analysis (MS/MS or MSⁿ). nih.gov
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) is a rapid and sensitive method for analyzing oligosaccharides. plos.org It is particularly useful for profiling complex mixtures of glycans, such as those released from glycoproteins or found in human milk. nih.govnih.gov Permethylation of the glycans prior to analysis is a common strategy that enhances sensitivity and provides more predictable fragmentation patterns. nih.gov High-resolution instruments like MALDI-FTICR-MS can provide highly accurate mass measurements, allowing for the determination of the elemental composition of complex fucosylated poly-N-acetyllactosamine structures. nih.gov
Gas Chromatography-Mass Spectrometry (GC-MS) , as mentioned previously, is used for the analysis of derivatized monosaccharides. In the context of structural elucidation, GC-MS is the primary method for methylation analysis. nih.gov In this technique, the free hydroxyl groups of the oligosaccharide are methylated, the glycosidic bonds are then hydrolyzed, the resulting partially methylated monosaccharides are reduced and acetylated, and finally identified by GC-MS. This process reveals which positions were involved in glycosidic linkages or ring formation. nih.gov
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for quantitative glycomics and glycoproteomics. youtube.com The coupling of liquid chromatography (HPLC or UHPLC) with tandem mass spectrometry provides both separation and structural information. In MS/MS experiments, a specific precursor ion (e.g., the molecular ion of a LacNAc-containing glycan) is selected and fragmented through collision-induced dissociation (CID). The resulting fragment ions provide sequence and linkage information. mdpi.com For example, the presence of specific oxonium ions in the low-mass region of the spectrum can be diagnostic for the presence of hexose (B10828440) and N-acetylhexosamine residues. nih.gov LC-MS/MS methods, especially those using multiple reaction monitoring (MRM), are highly specific and sensitive for the quantification of LacNAc in complex biological samples like human milk and plasma. nih.govnih.gov
Monosaccharide Composition and Glycosidic Linkage Analysis
The structural determination of this compound, also known as N-Acetyllactosamine (LacNAc), relies on fundamental analytical techniques that first identify its constituent monosaccharides and then define the specific connection between them. nih.gov
Monosaccharide composition analysis is typically achieved through chemical hydrolysis to break the glycosidic bond, followed by chromatographic separation and detection of the resulting monomers. researchgate.net A common method involves acid hydrolysis, for instance, with trifluoroacetic acid (TFA), which cleaves the bond between the galactose and N-acetylglucosamine units. researchgate.net The released monosaccharides can then be analyzed using high-performance anion-exchange chromatography with pulsed amperometric detection (HPAEC-PAD). researchgate.net This technique separates the sugars based on their charge and allows for sensitive detection without the need for derivatization. Alternatively, the monosaccharides can be fluorescently labeled and analyzed by high-performance liquid chromatography (HPLC) with a fluorescence detector for enhanced sensitivity. shimadzu.co.uk These analyses confirm that LacNAc is composed of one galactose (Gal) residue and one N-acetylglucosamine (GlcNAc) residue. nih.gov
Glycosidic linkage analysis is performed to determine the precise connection point and stereochemistry between the two monosaccharide units. Methylation analysis is a classic and powerful technique for this purpose. researchgate.net The process involves permethylating all free hydroxyl groups on the disaccharide, followed by acid hydrolysis to break the glycosidic bond. The resulting partially methylated monosaccharides are then reduced to alditols and acetylated, yielding partially methylated alditol acetates (PMAAs). These derivatives are volatile and can be readily identified by gas chromatography-mass spectrometry (GC-MS). researchgate.net For this compound, this analysis reveals a linkage from carbon 1 of the galactose to carbon 4 of the N-acetylglucosamine. Enzymatic digestion using specific glycosidases can further confirm the linkage and its anomeric (β) configuration. For example, bovine testes β-galactosidase can hydrolyze the β1-4 linkage, confirming the stereochemistry. researchgate.net
Table 1: Summary of Composition and Linkage Analysis Findings for this compound
| Analytical Goal | Technique(s) | Result | Citation |
|---|---|---|---|
| Monosaccharide Composition | Acid Hydrolysis followed by HPAEC-PAD or HPLC | Equimolar amounts of Galactose (Gal) and N-acetylglucosamine (GlcNAc) | nih.govresearchgate.netshimadzu.co.uk |
| Glycosidic Linkage Position | Methylation Analysis with GC-MS | Linkage is at the C4 position of N-acetylglucosamine from the C1 of Galactose | researchgate.net |
| Anomeric Configuration | Enzymatic Digestion (β-galactosidase) | The glycosidic bond has a β-configuration | researchgate.net |
| Final Confirmed Structure | Combined Data | β-D-galactopyranosyl-(1→4)-N-acetyl-D-glucosamine | nih.gov |
Lectin-Based Detection and Characterization Methods (e.g., Lectin Blotting)
Lectins, which are carbohydrate-binding proteins, are invaluable tools for detecting and characterizing specific glycan structures like this compound (Type 2 LacNAc) on glycoproteins and glycolipids. nih.gov These methods exploit the high specificity of lectin-glycan interactions.
Lectin blotting is a widely used technique analogous to Western blotting. nih.gov In this method, glycoproteins are first separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a solid support membrane (e.g., PVDF or nitrocellulose). nih.gov The membrane is then incubated with a specific lectin that has been conjugated to a detectable label, such as biotin (B1667282) or an enzyme like horseradish peroxidase (HRP). nih.gov The presence and location of glycoproteins carrying the target glycan can be visualized through chemiluminescence or colorimetric reactions. nih.gov
Several lectins are known to recognize the Galβ1-4GlcNAc motif. Erythrina cristagalli agglutinin (ECA or ECL) and Ricinus communis agglutinin I (RCA-I) are well-known for their affinity for terminal β-galactose residues, including those in the Type 2 LacNAc structure. zbiotech.com Datura stramonium agglutinin (DSA) shows a preference for repeating units of LacNAc (poly-N-acetyllactosamine) but also binds to single LacNAc structures. acs.orgnih.gov The lectin from Arum maculatum (AMA) is also noted to bind N-acetyllactosamine. acs.orgnih.gov
Lectin microarrays represent a high-throughput advancement of this technology, where a panel of different lectins is immobilized on a slide. nih.gov This allows for the simultaneous profiling of multiple glycan structures on a sample, providing a detailed glycoprofile and confirming the presence of specific epitopes like Galβ1-4GlcNAc through binding to specific lectins on the array. zbiotech.comnih.gov
Table 2: Lectins with Specificity for this compound (Type 2 LacNAc)
| Lectin | Abbreviation | Source | Binding Specificity | Citation |
|---|---|---|---|---|
| Erythrina cristagalli Agglutinin | ECA / ECL | Coral tree | Terminal Galβ1-4GlcNAc | zbiotech.com |
| Ricinus communis Agglutinin I | RCA-I | Castor bean | Terminal β-D-Galactose, including Galβ1-4GlcNAc. Binding can be affected by sialylation. | zbiotech.com |
| Datura stramonium Agglutinin | DSA | Jimson weed | Prefers (Galβ1-4GlcNAc)n repeats (poly-N-acetyllactosamine), also binds terminal LacNAc. | zbiotech.comacs.orgnih.gov |
| Solanum tuberosum Lectin | STL | Potato | Galβ1-4GlcNAc (type 2 poly-LacNAc) | zbiotech.com |
| Maackia amurensis Lectin I | MAL-I | Maackia amurensis | Binds sialylated structures, specifically Neu5Acα2-3Galβ1-4GlcNAc. | nih.govnih.gov |
| Arum maculatum Agglutinin | AMA | Cuckoo-pint | Binds N-acetyllactosamine (LacNAc) and mannose-terminated N-glycans. | acs.orgnih.gov |
Galactosyl β D 1 4 N Acetyllactosamine in Disease Contexts: Mechanistic Insights
Dysregulation of LacNAc Biosynthesis and Processing in Disease States
The precise assembly of LacNAc and its polymers (poly-LacNAc) is orchestrated by a series of glycosyltransferases in the Golgi apparatus, primarily β-1,4-galactosyltransferases (β4Gal-Ts) and β-1,3-N-acetylglucosaminyltransferases (β3GnTs). nih.govcreative-biolabs.com Dysregulation in the expression or activity of these enzymes, or in the availability of their nucleotide sugar substrates, can lead to aberrant glycan structures that drive disease progression. nih.govresearchgate.net
Altered glycosylation is a hallmark of cancer, and changes involving LacNAc are central to tumor growth and metastasis. nih.govpnas.org Many cancer cells exhibit an increase in the branching of N-glycans and the elongation of poly-LacNAc chains. pnas.orgnih.gov These elongated poly-LacNAc structures serve as scaffolds for the attachment of adhesion molecules and as high-affinity ligands for galectins, a family of glycan-binding proteins. oup.comfrontiersin.org
This interaction can promote malignancy through several mechanisms:
Enhanced Cell Signaling: The cross-linking of surface glycoproteins like growth factor receptors (e.g., EGFR, TGF-β receptors) by galectins can form a lattice that increases their residency time on the cell surface, amplifying pro-survival and proliferative signaling pathways. pnas.orgoup.com
Promotion of Invasion and Metastasis: Increased expression of LacNAc-containing glycans is associated with advanced stages of various cancers, including gastric, breast, and bladder cancer. nih.govfrontiersin.org In gastric carcinoma, the aberrant expression of LacNAc serves as a platform for further modifications with sialic acid and fucose, creating tumor-associated antigens like sialyl Lewis antigens that facilitate metastasis. frontiersin.org Similarly, studies using MALDI imaging mass spectrometry have identified multiple poly-LacNAc N-glycans associated with metastatic HER2-positive and triple-negative breast cancer tissues. nih.gov
Immune Evasion: The interaction between poly-LacNAc on tumor cells and galectin-3 has been shown to contribute to the survival of bladder tumor cells by preventing their destruction by natural killer (NK) cells. frontiersin.org
| Cancer Type | Observed LacNAc-Related Alteration | Implicated Mechanism and Outcome |
|---|---|---|
| Breast Cancer | Increased expression of I-branched glycans and poly-LacNAc N-glycans. pnas.orgnih.gov | Promotes cell migration, invasion, and metastasis; linked to TGF-β–induced epithelial-to-mesenchymal transition (EMT) and AKT/ERK signaling. pnas.org |
| Gastric Cancer | Significant increase in Galβ-1,4GlcNAc (LacNAc) abundance, especially in advanced stages. frontiersin.org | Serves as a scaffold for sialylation and fucosylation, forming tumor-associated antigens that may promote tumorigenesis and metastasis. frontiersin.org |
| Bladder Cancer | Expression of poly-LacNAc on MICA. frontiersin.org | Mediates binding of galectin-3, preventing NK-mediated killing and promoting tumor cell survival. frontiersin.org |
The glycosylation of immune cells, particularly T-cells, is crucial for modulating their function, and defects in this process are linked to autoimmunity. nih.gov Patients with certain autoimmune diseases exhibit an intrinsic deficiency in N-glycan branching on their T-cells. nih.gov This deficiency can lead to a compensatory extension of linear poly-LacNAc chains on the remaining glycan branches. nih.gov These altered glycan structures play a significant role in controlling T-cell growth, differentiation, and the development of autoimmunity. nih.gov For instance, N-acetylglucosamine (GlcNAc), the precursor for LacNAc, has been shown to inhibit T-cell function and autoimmunity in experimental models by enhancing N-glycan branching. universityofcalifornia.edu The interaction between LacNAc-containing glycans on immune cells and galectins is also a key factor in immunomodulation and inflammation. nih.gov
| Cell Type | Glycosylation Defect | Consequence in Autoimmunity |
|---|---|---|
| T-Cells | Deficiency in N-glycan branching (e.g., via Mgat enzymes). nih.gov | Leads to compensatory poly-LacNAc extension, which plays a major role in controlling T-cell growth, differentiation, and autoimmunity. nih.gov |
| Immune Cells (general) | Altered expression of LacNAc-containing glycans. nih.gov | Modulates binding to galectins (e.g., Galectin-1, Galectin-3), which influences T-cell apoptosis and overall immune response. nih.gov |
Congenital disorders of glycosylation (CDG) are a group of rare genetic diseases caused by defects in the synthesis of glycans. nih.govnih.gov These disorders typically present with multi-systemic manifestations, often including severe neurological impairment. nih.govelsevierpure.com Several types of CDG result from mutations in genes that encode enzymes or transporters essential for the N-glycosylation pathway, which includes the synthesis of LacNAc units. nih.govru.nl For example, a defect in a glucosaminyltransferase can impair the branching of N-glycans, while a deficiency in a galactosyltransferase can prevent the addition of galactose to complete the LacNAc disaccharide. nih.govru.nl MGAT2-CDG, caused by a defect in glucosaminyltransferase II, results in the formation of truncated monoantennary N-glycans, highlighting a failure to properly extend the glycan structure with LacNAc units. ru.nl Diagnosis often relies on screening for carbohydrate-deficient transferrin, followed by mass spectrometry and genetic testing to pinpoint the specific molecular defect. nih.gov
| CDG Type (Gene) | Defective Enzyme/Process | Impact on LacNAc/N-Glycan Structure |
|---|---|---|
| MGAT2-CDG | Glucosaminyltransferase II | Leads to the formation of monoantennary N-glycans, preventing the extension of complex structures with LacNAc. ru.nl |
| SLC35A1-CDG | CMP-Sialic Acid Transporter | Affects the terminal sialylation of glycans, which often caps (B75204) LacNAc structures. ru.nl |
| B4GALT1-CDG | β-1,4-galactosyltransferase 1 | Impairs the addition of galactose to N-acetylglucosamine, directly disrupting LacNAc synthesis. |
Pathophysiological Alterations in LacNAc Glycosylation Patterns
For example, the conversion of linear poly-LacNAc to I-branched glycans is a normal developmental process, but ineffective I-branch conversion has been linked to congenital cataracts. pnas.org In cancer, a shift towards increased branching and the expression of specific poly-LacNAc structures can create a microenvironment that promotes tumor progression. pnas.orgnih.gov These altered glycan patterns can directly bind to promalignant glycan-binding proteins and modulate the activity of critical membrane proteins like growth factor receptors and integrins, thereby impacting nearly all steps of malignant progression, from transformation to metastasis. pnas.orgresearchgate.net The aberrant expression of LacNAc in disease serves as a critical indicator of underlying molecular dysregulation and presents a potential landscape for diagnostic markers and therapeutic intervention. frontiersin.org
Current Research Challenges and Future Directions in Galactosyl β D 1 4 N Acetyllactosamine Research
Development of Novel Enzymatic Biocatalysts for Scalable Production
The efficient and large-scale synthesis of LacNAc is a primary bottleneck for its widespread application in research and industry. While chemical synthesis is often complex and low-yielding, enzymatic production presents a more sustainable and specific alternative. sci-hub.se Current research focuses on discovering and engineering novel biocatalysts to create cost-effective and scalable production pipelines. nih.gov
A significant challenge is the high cost of the sugar nucleotide donor, UDP-galactose (UDP-Gal). To circumvent this, researchers have developed innovative one-pot multienzyme (OPME) cascade reactions. One such system successfully synthesized LacNAc with a yield exceeding 90% at a 5-liter scale by integrating regeneration pathways for both adenosine (B11128) triphosphate (ATP) and uridine (B1682114) 5'-triphosphate (UTP), thereby reducing the need for expensive substrates. nih.gov
Another promising strategy involves the use of transglycosylation reactions catalyzed by β-galactosidases or β1,4-galactosyltransferases (β4Gal-Ts). Scientists have demonstrated that bacterial β4Gal-Ts, such as NmLgtB-B, can catalyze the reversible transfer of galactose from inexpensive lactose (B1674315) to N-acetylglucosamine (GlcNAc), providing a direct and efficient route to LacNAc. rsc.org
To improve the stability and reusability of these enzymes, a key factor for industrial scalability, researchers are exploring advanced immobilization techniques. sci-hub.seresearchgate.net Novel biocatalysts are being developed by anchoring enzymes to various supports, including nanomaterials and specialized polymers. nih.govmdpi.com For instance, thermostable β-galactosidases from organisms like Pyrococcus furiosus have been successfully immobilized on novel 3D polymer supports, retaining 70% of their activity after 10 cycles of use. researchgate.net These immobilized systems not only reduce production costs but also enhance enzyme stability under various reaction conditions. sci-hub.sedtu.dk
Table 1: Comparison of Novel Enzymatic Strategies for LacNAc Production Data derived from multiple sources. nih.govrsc.orgresearchgate.net
| Strategy | Key Enzyme(s) | Enzyme Source | Substrates | Key Innovation | Reported Yield |
| One-Pot Multienzyme (OPME) | Multiple crude enzymes including galactosyltransferase | Various | GlcNAc, Glucose, Uridine, ATP | In situ regeneration of UTP and ATP | >90% |
| Transgalactosylation | β1,4-galactosyltransferase NmLgtB-B | Neisseria meningitidis | Lactose, GlcNAc, UDP | Reversible reaction using lactose as galactose donor | Preparative scale demonstrated |
| Immobilized Biocatalyst | Thermostable β-galactosidase (CelB) | Pyrococcus furiosus | Lactose, GlcNAc | Immobilization on a novel 3D polymer sponge for reusability | 54% |
Engineering of Cellular Glycosylation Pathways for Targeted Glycan Synthesis
Beyond producing the LacNAc disaccharide itself, a major goal is to control its presentation on glycoproteins and cell surfaces for therapeutic and research purposes. This is being achieved through the sophisticated engineering of cellular glycosylation pathways in a variety of host systems, from bacteria to mammalian cells. nih.gov The complexity of these pathways presents a considerable challenge, requiring precise genetic manipulation to achieve desired glycoforms. researchgate.net
In mammalian cells, particularly Chinese Hamster Ovary (CHO) cells used for producing biotherapeutics, glycoengineering aims to create more human-like and homogenous glycosylation patterns. researchgate.net This involves the targeted expression or knockout of specific glycosyltransferases to control the synthesis of complex N-glycans built upon LacNAc units. nih.gov For example, the expression levels of different β-1,4-galactosyltransferase isoenzymes, such as β-1,4-GalT I and V, can be modulated, as they exhibit vastly different kinetic properties for LacNAc synthesis. nih.gov
A powerful strategy is exo-enzymatic glyco-engineering, where enzymes are applied externally to remodel the glycans on living cells. Researchers have used a two-step process involving human β-1,3-N-acetylglucosaminyltransferase 2 (B3GNT2) and β-1,4-galactosyltransferase 1 (B4GalT1) to install chemically modified LacNAc analogues (e.g., LacNAz) onto cell surfaces. researchgate.netbiorxiv.org This allows for the precise installation of bioorthogonal handles for imaging and tracking glycans.
Even organisms like E. coli, which lack native mammalian-like glycosylation machinery, are being engineered as platforms for custom glycan synthesis. nih.gov By introducing a suite of foreign genes for glycosyltransferases and sugar transporters, researchers can create strains that produce proteins with specific O-linked glycans, such as the Core 1 structure, which is an extension of an initial GalNAc residue. nih.gov This "clean slate" approach offers a high degree of control for producing novel glycoproteins decorated with LacNAc and its derivatives. nih.govnih.gov
Table 2: Examples of Cellular Glycosylation Engineering for LacNAc Synthesis Data derived from multiple sources. nih.govresearchgate.netbiorxiv.org
| Engineering Approach | Host System | Key Enzymes Introduced/Used | Target Glycan Structure | Purpose |
| Exo-enzymatic Remodeling | Human cell lines (e.g., Jurkat, HeLa) | B3GNT2, B4GalT1 | Cell-surface LacNAz | Bioorthogonal cell labeling and imaging |
| N-Glycan Pathway Engineering | Mammalian cells (e.g., CHO) | Various glycosyltransferases | Homogenous, human-like complex N-glycans | Production of therapeutic glycoproteins |
| O-Glycan Pathway Engineering | E. coli | Mammalian GalNAc-transferases, β1-3-galactosyltransferase | Core 1 O-glycans | Production of custom O-glycoproteins |
Exploration of LacNAc-Derived Ligands for Research Applications
The LacNAc motif is a primary recognition element for a class of endogenous lectins known as galectins, which are implicated in cancer, inflammation, and immune regulation. mdpi.comresearchgate.net A significant area of research involves the chemical modification of LacNAc to create specialized ligands that can probe, modulate, or inhibit these interactions. These synthetic ligands serve as invaluable tools for dissecting the biological functions of galectins and as potential starting points for drug development. rsc.orgrsc.org
One major target is galectin-3, which is overexpressed in many cancers and is involved in tumor progression and metastasis. mdpi.commdpi.com Researchers have synthesized a variety of LacNAc analogs with modifications at key positions on the galactose or GlcNAc rings to enhance binding affinity and selectivity for galectin-3. mdpi.com For example, creating multivalent ligands, where multiple LacNAc units are attached to a scaffold like Bovine Serum Albumin (BSA), dramatically increases binding avidity. nih.gov Chemo-enzymatically synthesized oligomers such as LacNAc-LacNAc and LacDiNAc-LacNAc have been conjugated to BSA to create potent neo-glycoproteins for studying galectin-3 binding. nih.gov
The structural isomer of LacNAc, known as LacNAc type 1 (Galβ1-3GlcNAc), is also of significant interest as it appears on certain cancer markers. nih.gov Synthetic neo-glycoproteins presenting dimeric LacNAc type 1 structures were found to be selective ligands for a truncated form of galectin-3 (Gal-3Δ) that is generated by matrix metalloproteinases in the tumor microenvironment, highlighting their potential as specific probes for cancer-related processes. nih.gov Furthermore, investigations into naturally occurring glycoproteins, such as the prolactin-induced protein in human seminal plasma, use LacNAc-binding plant lectins to probe for the presence of LacNAc and LacdiNAc (GalNAcβ1-4GlcNAc) residues, linking them to biological function. mdpi.com
Table 3: Selected LacNAc-Derived Ligands and Their Applications Data derived from multiple sources. mdpi.comnih.govnih.gov
| Ligand Type | Base Structure | Modification | Target | Research Application |
| Selective Inhibitor | LacNAc | Chemical modifications at key ring positions | Galectin-3 | Probing galectin-3 function in cancer and inflammation |
| Neo-glycoprotein | LacDiNAc-LacNAc | Conjugation to Bovine Serum Albumin (BSA) | Human Galectin-3 | High-avidity binding studies; potential anti-cancer therapy |
| Neo-glycoprotein | Dimeric LacNAc type 1 (Galβ1-3GlcNAc) | Conjugation to BSA | Truncated Galectin-3 (Gal-3Δ) | Selective probing of cancer-associated galectin variants |
| Glycomimetic | Thiodigalactoside (TDG) | S-glycoside linkage | Galectin-1, Galectin-3 | Bioavailable inhibitor for functional studies |
Advancement of Integrated Analytical Methodologies for Complex Glycan Profiling
A major challenge in glycobiology is the comprehensive analysis of complex glycan structures, including those containing LacNAc and its extended poly-LacNAc forms. researchgate.net The inherent complexity and heterogeneity of glycosylation demand sophisticated, integrated analytical workflows that can provide both quantitative and structural information. nih.gov
Mass spectrometry (MS) is a cornerstone of glycan analysis, but traditional methods often require the release of glycans from their parent proteins, losing crucial site-specific information. nih.gov To address this, methods for analyzing intact glycopeptides are gaining traction. nih.gov Furthermore, new workflows are being developed to streamline the entire process, from sample preparation to data interpretation. One such advancement is the use of novel labeling reagents, like RapiFluor-MS, which attach a tag to the released glycan that enhances detection by both fluorescence and mass spectrometry. youtube.com This approach, combined with liquid chromatography (LC) and high-resolution MS in an integrated system, allows for highly sensitive and reproducible analysis of complex glycan mixtures. youtube.com
A particularly powerful integrated technique is MALDI imaging mass spectrometry (MALDI-IMS). This method allows for the direct analysis and spatial mapping of N-linked glycans within formalin-fixed paraffin-embedded (FFPE) tissue sections. nih.gov Researchers have used MALDI-IMS to profile the distribution of poly-LacNAc structures in breast cancer tissues, correlating their abundance and location with specific tumor subtypes and histopathology. nih.gov This provides unprecedented insight into how glycan structures change within the context of a diseased tissue microenvironment. nih.gov These advanced, integrated methodologies are crucial for discovering new glycan biomarkers and for understanding the functional roles of LacNAc-containing structures in health and disease. nih.govnih.gov
Table 4: Modern Integrated Methodologies for LacNAc Glycan Analysis Data derived from multiple sources. youtube.comnih.gov
| Methodology | Key Components | Information Provided | Key Advantage |
| LC-FLR-MS with Advanced Labeling | UPLC, Fluorescence Detection, High-Resolution MS, RapiFluor-MS label | Quantitative profiles and structural identification of released glycans | High sensitivity, streamlined workflow, improved confidence in identification |
| MALDI Imaging Mass Spectrometry (MALDI-IMS) | MALDI Mass Spectrometer, Peptide N-glycosidase F (on-tissue) | Spatial distribution and relative abundance of N-glycans in tissue | Direct correlation of glycan profiles with histopathology; in situ analysis |
| Glycopeptide Analysis | LC-MS/MS | Site-specific glycan structures and heterogeneity | Retains information on which protein and which site is glycosylated |
Investigation of LacNAc Functions in Diverse Biological Systems Beyond Mammalian Models
While the vast majority of LacNAc research is focused on mammalian systems, emerging studies are beginning to uncover its relevance in a broader range of biological contexts. Investigating these functions provides insights into host-pathogen interactions, co-evolution, and novel enzymatic activities. The presence of LacNAc-like structures and the enzymes that synthesize them in non-mammalian organisms suggest conserved roles in biological recognition.
One clear example comes from virology. Researchers have discovered that the Guinea fowl coronavirus (GfCoV) is capable of binding to di-N-acetyllactosamine structures. sci-hub.sedtu.dk This finding suggests that, similar to influenza viruses binding to sialylated LacNAc on host cells, GfCoV may use this glycan motif as a receptor to initiate infection, highlighting a potential role for LacNAc in cross-species viral transmission.
The enzymatic machinery for building LacNAc is also found in the bacterial kingdom. For instance, the synthesis of LacNAc type 1 oligomers has been accomplished using recombinant glycosyltransferases from the human pathogen Helicobacter pylori. nih.gov The presence of these enzymes in such bacteria suggests they may produce LacNAc-containing structures on their own cell surfaces to mimic host glycans, a strategy often used for immune evasion or to facilitate adhesion to host tissues.
Furthermore, while plants have fundamentally different glycosylation pathways compared to mammals, they can be engineered to produce complex N-glycans containing poly-LacNAc units. nih.govnih.gov This demonstrates that the basic cellular machinery in plants is compatible with the synthesis of these structures, opening up possibilities for using plants as bioreactors for producing therapeutic glycoproteins. The study of LacNAc in these diverse systems is a nascent but growing field that promises to reveal new biological paradigms and biotechnological opportunities.
Q & A
Q. What are the key structural features of Galactosyl-β-D-(1-4)-N-Acetyllactosamine, and what analytical methods are used to confirm its identity?
this compound (LacNAc) is a disaccharide composed of galactose (Gal) linked via a β1-4 glycosidic bond to N-acetylglucosamine (GlcNAc). Its molecular formula is C₁₄H₂₅NO₁₁ (MW: 383.35 g/mol), and it is soluble in water (≥50 mg/mL) . Structural confirmation involves nuclear magnetic resonance (NMR) for linkage determination, mass spectrometry (MS) for molecular weight verification, and high-performance liquid chromatography (HPLC) for purity assessment (≥95%) . Enzymatic cleavage using β-galactosidases specific for β1-4 linkages (e.g., Streptococcus pneumoniae galactosidase) can validate the glycosidic bond .
Q. How is LacNAc synthesized in vitro, and what are the advantages of enzymatic vs. chemical methods?
LacNAc is synthesized enzymatically using β1-4-galactosyltransferases (β4GalT), which transfer galactose from UDP-galactose to GlcNAc. Recombinant β4GalT isoforms (e.g., from human milk) enable high specificity and yield . Chemical synthesis involves protecting-group strategies but faces challenges in stereochemical control and byproduct formation . Enzymatic methods are preferred for scalability, minimal side reactions, and compatibility with complex oligosaccharide synthesis .
Q. What role does LacNAc play in human milk oligosaccharides (HMOs), and how is its elongation studied?
LacNAc serves as a core structure in HMOs, forming type II chains (Galβ1-4GlcNAc) that are elongated by glycosyltransferases to produce branched or linear oligosaccharides like lacto-N-tetraose (LNT) . Elongation is tracked using glycosidase digestion (e.g., endo-β-galactosidase for internal β1-4 linkages) and MS profiling . Structural diversity arises from β1-3/β1-6 extensions and fucosylation/sialylation .
Advanced Research Questions
Q. How does β1-4-galactosyltransferase heterogeneity affect LacNAc synthesis, and how can experimental design address this?
Human milk β4GalT exists in isoforms (38–50 kDa) with varying catalytic efficiencies. The 38-kDa isoform synthesizes LacNAc at lower α-lactalbumin concentrations but shifts to lactose production at higher concentrations, while the 50-kDa isoform remains stable . To mitigate variability, researchers use affinity chromatography to isolate isoforms and optimize reaction conditions (e.g., UDP-Gal/GlcNAc ratios) . Kinetic assays with radiolabeled substrates or HPLC-based product quantification are critical for resolving activity differences .
Q. What challenges arise in synthesizing LacNAc-containing glycoconjugates, and how are branching/fucosylation conflicts resolved?
Branching (e.g., β1-3/β1-6 extensions) and fucosylation (α1-2/α1-3) can sterically hinder enzyme access. For example, fucosylation of LacNAc’s GlcNAc residue blocks β1-6-N-acetylglucosaminyltransferase (IGnT) activity . Solution strategies include:
Q. How do lectins selectively bind LacNAc, and what structural insights inform inhibitor design?
Lectin-LacNAc interactions depend on hydrogen bonding and hydrophobic contacts. For example, bovine S-lectin binds LacNAc via a unique salt bridge network involving Arg₅₃ and Asp₅₄, with Gal O4 and GlcNAc N-acetyl groups forming critical hydrogen bonds . Structural studies (X-ray crystallography at 1.9 Å resolution) reveal that binding specificity for β-galactose is enforced by Trp₆₈ and Tyr₇₃, which create a hydrophobic pocket . These insights guide the design of glycomimetic inhibitors for pathogens exploiting LacNAc-mediated adhesion .
Q. What contradictions exist in LacNAc’s enzymatic synthesis data, and how are they reconciled?
Discrepancies in β4GalT activity reports stem from species-specific isoforms and assay conditions. For instance, Bacteroides fragilis endo-β-galactosidase cleaves LacNAc in keratan sulfate but not in fucosylated structures, while Escherichia freundii enzymes show broader specificity . To resolve contradictions:
- Standardize substrates : Use defined oligosaccharides (e.g., Galβ1-4GlcNAcβ1-3Galβ1-4Glc) .
- Control reaction parameters : Monitor pH, temperature, and co-factor concentrations .
- Validate with orthogonal methods : Combine MS, NMR, and enzymatic digestion .
Methodological Resources
- Enzymatic Synthesis : Recombinant β4GalT from E. coli (Huang et al., 2019) enables LacNAc production with >80% yield .
- Analytical Workflows : 2-Aminobenzamide labeling followed by hydrophilic interaction chromatography (HILIC)-HPLC resolves LacNAc from co-eluting isomers .
- Structural Tools : Endo-β-galactosidase cleavage patterns (e.g., keratan sulfate vs. unbranched LacNAc) map elongation sites .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
